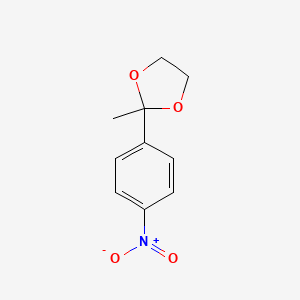

2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane

Description

Contextualization within 1,3-Dioxolane (B20135) Chemical Space

The 1,3-dioxolane ring system is a fundamental motif in organic chemistry. As cyclic ketals or acetals, 1,3-dioxolanes are most renowned for their role as protecting groups for carbonyl compounds. wikipedia.org Their stability in neutral to basic conditions, coupled with their straightforward removal under acidic hydrolysis, makes them indispensable in multistep synthesis. chemicalbook.com Beyond protection, the 1,3-dioxolane framework is found in numerous biologically active compounds and serves as a key intermediate in the pharmaceutical and fragrance industries. nih.govgoogle.com

2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is a specific, disubstituted member of this class. The substituents at the C2 carbon—the point of origin from the ketone precursor—largely define the compound's unique chemical personality compared to the unsubstituted parent ring or other derivatives. The methyl group and the 4-nitrophenyl group influence its steric and electronic properties, which in turn affect its reactivity, stability, and potential applications. Many 1,3-dioxolane derivatives have been synthesized and investigated for a range of biological activities, including antibacterial, antifungal, and multidrug resistance modulation properties. nih.govnih.gov

Interactive Table 1: Comparison of Related 1,3-Dioxolane Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 1,3-Dioxolane | C₃H₆O₂ | 74.08 nih.gov | Unsubstituted parent heterocycle. nih.gov |

| 2-Methyl-2-phenyl-1,3-dioxolane | C₁₀H₁₂O₂ | 164.20 | Contains a methyl and a phenyl group at C2. |

| 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane | C₁₀H₁₁NO₄ | 209.20 chemscene.com | Contains a methyl and a para-substituted nitrophenyl group at C2. chemscene.com |

Significance of the Nitrophenyl Moiety in Synthetic Methodologies

The nitrophenyl moiety, and nitroaromatic compounds in general, are cornerstones of modern synthetic chemistry. frontiersin.orgfrontiersin.org The nitro group is one of the strongest electron-withdrawing groups, a property that profoundly influences the reactivity of the aromatic ring and serves as a versatile synthetic handle.

In 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane, the para-nitro group deactivates the phenyl ring towards electrophilic substitution while potentially activating it for nucleophilic aromatic substitution under specific conditions. However, the most synthetically valuable feature of the nitro group is its capacity for reduction. It can be cleanly and efficiently reduced to a primary amino group (-NH2) using a variety of reagents, such as catalytic hydrogenation. This transformation converts the electron-withdrawing nature of the substituent to an electron-donating one, fundamentally altering the properties of the aromatic ring. The resulting amino group is a critical functional group for introducing further molecular diversity, for instance, through the formation of amides, sulfonamides, or diazonium salts. Consequently, 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is a stable precursor to 2-(4-aminophenyl)-2-methyl-1,3-dioxolane, a potentially valuable intermediate for pharmaceuticals and materials science. frontiersin.orgfrontiersin.org

Current Research Frontiers and Unexplored Areas

While 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is a known compound, its full potential remains largely untapped, presenting several frontiers for future research.

Current Research Frontiers:

Advanced Intermediates: Its primary role is as a building block. Research into new heterocyclic systems for medicinal chemistry often utilizes nitrophenyl-containing precursors due to their established reactivity. nih.govresearchgate.netresearchgate.net This compound is an ideal starting material for creating libraries of novel compounds for biological screening.

Photolabile Systems: The ortho-nitrobenzyl group is a well-known photolabile protecting group, cleavable with UV light. rsc.orgacs.orgacs.orgnih.gov Although the subject compound has a para-nitro substituent, a key area of research is the development of new photolabile protecting groups. Future studies could investigate the photochemical properties of this and related compounds to see if the dioxolane ring can be cleaved under specific light conditions, offering an orthogonal deprotection strategy to acid hydrolysis. acs.orgnih.gov

Materials Science: The rigid structure and polar nitro group suggest potential applications in materials science. It could be explored as a monomer or additive in the synthesis of specialized polymers with tailored optical or electronic properties.

Unexplored Areas:

Detailed Reactivity Profiling: A comprehensive investigation of the compound's reactivity under a wide range of conditions (e.g., strong oxidizing or reducing agents, organometallic reagents) has not been thoroughly documented.

Asymmetric Synthesis: The development of catalytic, asymmetric methods to synthesize chiral derivatives of this dioxolane could open pathways to new enantiomerically pure building blocks for the pharmaceutical industry.

Biological Activity Screening: Many relatively simple 1,3-dioxolane and nitrophenyl derivatives exhibit surprising biological activity. nih.govnih.govresearchgate.net A systematic screening of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane and its derivatives against various biological targets (e.g., bacteria, fungi, cancer cell lines) is a significant unexplored avenue.

Interactive Table 2: Physicochemical Properties of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane

| Property | Value |

|---|---|

| CAS Number | 19073-15-5 chemscene.com |

| Molecular Formula | C₁₀H₁₁NO₄ chemscene.com |

| Molecular Weight | 209.20 g/mol chemscene.com |

| IUPAC Name | 2-methyl-2-(4-nitrophenyl)-1,3-dioxolane |

| SMILES | O=N(=O)C1=CC=C(C=C1)C2(OCCO2)C chemscene.com |

| Topological Polar Surface Area | 61.6 Ų chemscene.com |

| Rotatable Bond Count | 2 chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-nitrophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-10(14-6-7-15-10)8-2-4-9(5-3-8)11(12)13/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXVQNVADPECCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345716 | |

| Record name | 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19073-15-5 | |

| Record name | 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Reaction Pathways for 2 Methyl 2 4 Nitrophenyl 1,3 Dioxolane

Direct Synthesis Routes via Acetalization

The most common and direct method for the synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is the acetalization of p-nitroacetophenone with ethylene (B1197577) glycol. This reaction involves the acid-catalyzed nucleophilic addition of the diol to the carbonyl carbon of the ketone, forming a cyclic ketal. The equilibrium of this reaction is typically shifted towards the product by removing water, a byproduct, from the reaction mixture.

Catalyst-Mediated Acetalization from p-Nitroacetophenone and Ethylene Glycol

The acetalization reaction is generally slow and requires a catalyst to proceed at a reasonable rate. Both homogeneous and heterogeneous acid catalysts have been effectively employed for this purpose.

p-Toluenesulfonic acid (p-TSA) is a widely used strong organic acid that is effective as a homogeneous catalyst for acetalization reactions. preprints.orgtaylorandfrancis.com It is favored for its solid, non-oxidizing nature, making it easy to handle compared to mineral acids. preprints.org In the synthesis of dioxolanes, p-TSA protonates the carbonyl oxygen of p-nitroacetophenone, thereby activating the carbonyl carbon towards nucleophilic attack by ethylene glycol.

The reaction is typically carried out by refluxing a mixture of p-nitroacetophenone, an excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a solvent like toluene (B28343), with continuous removal of water using a Dean-Stark apparatus.

Table 1: Representative Homogeneous Catalysis Data

| Reactants | Catalyst | Solvent | Conditions | Product |

|---|

To overcome the challenges associated with the separation and recovery of homogeneous catalysts, heterogeneous catalysts have been developed and applied in acetalization reactions. nih.govrsc.org These solid acid catalysts offer advantages such as easy separation from the reaction mixture, reusability, and often milder reaction conditions. nih.govrsc.org

Sulfamic Acid-Functionalized Magnetic Nanoparticles (SA-MNPs):

Sulfamic acid-functionalized magnetic nanoparticles are a type of heterogeneous catalyst where sulfonic acid groups are immobilized on the surface of magnetic nanoparticles. nih.govrsc.org These catalysts combine the acidic properties necessary for the reaction with the magnetic properties that allow for easy separation using an external magnet. nih.govias.ac.in SA-MNPs have been successfully used for the protection of carbonyl compounds through acetalization, demonstrating high efficiency and reusability. nih.govrsc.orgias.ac.in

Acid-Activated Clays (B1170129):

Acid-activated clays, such as Montmorillonite K10, are another class of effective heterogeneous catalysts for organic synthesis. ias.ac.inscirp.org Their catalytic activity stems from both Brønsted and Lewis acid sites on their surface. ias.ac.in These clays are environmentally benign, inexpensive, and thermally stable. scirp.org In the context of acetalization, acid-activated clays have been shown to efficiently catalyze the reaction between acetophenone (B1666503) derivatives and ethylene glycol under solvent-free conditions, leading to high yields of the corresponding dioxolanes. The catalyst can be easily removed by filtration and reused multiple times without a significant loss of activity. scirp.org

Table 2: Examples of Heterogeneous Catalysts in Acetalization of Ketones

| Catalyst | Substrate | Diol | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Sulfamic Acid-Functionalized Magnetic Fe3O4 Nanoparticles | Aromatic Carbonyls | Diols | Not specified | Good to excellent | nih.govrsc.org |

| Acid-Activated Clay (AH2) | 4-bromoacetophenone | Ethylene Glycol | 100 °C, 3 hours | 78% |

Optimization of Reaction Parameters for Enhanced Yields and Selectivity

The yield and selectivity of the acetalization of p-nitroacetophenone are influenced by several reaction parameters, including temperature, catalyst loading, and the molar ratio of reactants. Optimization of these parameters is crucial for maximizing the product yield and minimizing reaction times.

Advanced Synthetic Approaches for Functionalized Derivatives

The synthesis of functionalized derivatives of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane allows for the introduction of additional reactive sites, expanding its utility in organic synthesis.

Synthesis of Halogenated Analogues (e.g., 2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane)

A key halogenated analogue is 2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane. The synthesis of this compound can be achieved from 4-nitroacetophenone and ethylene glycol. chemicalbook.com In a general procedure, a mixture of the substrate and ethylene glycol is treated with a brominating agent such as N-bromosuccinimide (NBS). The reaction is typically stirred for an extended period at room temperature or slightly elevated temperatures. The product is then isolated through extraction and purified by chromatography. chemicalbook.com The resulting compound, 2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane, contains a reactive bromomethyl group that can be used for further synthetic modifications, acting as a potent alkylating agent.

Table 3: Synthesis of 2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane

| Starting Materials | Reagent | Conditions | Product | Reference |

|---|

Strategies for Modifying the Nitrophenyl Moiety while Preserving the Dioxolane Ring

The 1,3-dioxolane (B20135) functional group is a robust protecting group for ketones, stable under a variety of reaction conditions that are used to modify other parts of a molecule. This stability is pivotal for the selective transformation of the nitro group on the phenyl ring of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane. The primary modification of the nitrophenyl moiety is the reduction of the nitro group to an amine. This transformation is a key step in synthesizing more complex molecules, such as pharmacologically active compounds.

The dioxolane ring is generally stable to catalytic hydrogenation and other reducing agents that are effective for nitro group reduction. This allows for the selective synthesis of 2-Methyl-2-(4-aminophenyl)-1,3-dioxolane. Common reagents and conditions for this transformation include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. This method is highly efficient and clean, with water being the only byproduct.

Metal/Acid Reduction: Systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction.

Transfer Hydrogenation: Using hydrogen donors like hydrazine, ammonium (B1175870) formate, or cyclohexene (B86901) in the presence of a catalyst (e.g., Pd/C) offers a safer alternative to using gaseous hydrogen.

The resulting amino group can then undergo a wide array of subsequent reactions, including diazotization, acylation, and alkylation, all while the ketone functionality remains protected by the stable dioxolane ring. This strategic protection allows for a modular approach to synthesizing a diverse range of 4-substituted acetophenone derivatives.

Green Chemistry Principles in Synthetic Protocols

The adoption of green chemistry principles aims to reduce the environmental impact of chemical processes. rsc.orgnih.govresearchgate.net The synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is an area where such principles can be effectively applied, particularly through the use of solvent-free reactions and recyclable catalysts. rsc.orgnih.govresearchgate.net

Traditional methods for the formation of dioxolanes, a type of ketal, often involve the use of volatile and hazardous organic solvents like benzene (B151609) or toluene to azeotropically remove the water formed during the reaction. prepchem.com Solvent-free, or solid-state, reaction conditions offer a significant green advantage by eliminating solvent waste, reducing environmental pollution, and often simplifying the workup procedure.

For the synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane, a solvent-free approach involves reacting 4-nitroacetophenone directly with ethylene glycol in the presence of a solid acid catalyst. The reaction can be driven to completion by heating the mixture under a vacuum to remove the water byproduct. This method aligns with the green chemistry principle of preventing waste rather than treating it after it has been created.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Dioxolane Synthesis

| Parameter | Conventional Solvent-Based Method | Solvent-Free Method |

|---|---|---|

| Solvent | Toluene or Benzene | None |

| Catalyst | p-Toluenesulfonic acid | Solid acid catalyst (e.g., Amberlyst-15) |

| Water Removal | Azeotropic distillation (Dean-Stark) | Vacuum application |

| Workup | Solvent evaporation, aqueous washes | Filtration of catalyst, direct use of product |

| Environmental Impact | High (VOC emissions, solvent waste) | Low |

The use of homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid in dioxolane synthesis presents challenges in separation and recycling, often leading to corrosive waste streams. prepchem.comprepchem.com The development of heterogeneous, recyclable catalytic systems is a cornerstone of green chemistry, offering advantages in terms of catalyst recovery, reusability, and waste reduction. mdpi.com

Several types of recyclable catalysts have been shown to be effective for acetalization and ketalization reactions:

Acidic Ion-Exchange Resins: Resins like Amberlyst-15 or Dowex-50 are effective solid acid catalysts that can be easily filtered off from the reaction mixture and reused multiple times with minimal loss of activity. escholarship.org

Zeolites and Clays: Materials such as Montmorillonite K10 clay are efficient, inexpensive, and environmentally benign catalysts for the formation of dioxolanes. nih.gov They can be recovered by simple filtration.

Supported Catalysts: Anchoring acid catalysts onto solid supports like silica (B1680970) provides a heterogeneous system that is easily recyclable. mdpi.com

Table 2: Performance of Recyclable Catalysts in Ketalization

| Catalyst Type | Typical Reaction Conditions | Recovery Method | Reusability |

|---|---|---|---|

| Ion-Exchange Resin | 60-100 °C, neat or in minimal solvent | Filtration | High (5-10 cycles) |

| Montmorillonite K10 | Reflux in toluene | Filtration | Good (3-5 cycles) |

| Silica-Supported Acid | 80-120 °C, solvent-free | Filtration | Very Good (>5 cycles) |

Implementation of Continuous Flow Chemistry for Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govmdpi.commt.compharmtech.com

The synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is well-suited for a continuous flow setup. In a typical configuration, streams of 4-nitroacetophenone and ethylene glycol, along with a suitable solvent if necessary, are pumped and mixed before entering a heated reactor column packed with a solid acid catalyst (a packed-bed reactor).

Key advantages of this approach include:

Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with handling reagents and exothermic reactions. mt.com

Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of reaction conditions to maximize yield and minimize reaction time. scispace.com

Automation and Scalability: Flow systems can be easily automated for continuous production. Scaling up production is achieved by running the system for longer periods, rather than using larger reactors. pharmtech.com

This methodology allows for the on-demand production of the target compound with high purity and consistency, representing a modern, efficient, and safer alternative to conventional batch synthesis.

Chemical Reactivity and Mechanistic Insights of 2 Methyl 2 4 Nitrophenyl 1,3 Dioxolane

Transformations Involving the Nitro Group

The nitro group attached to the phenyl ring at the para position is a strong electron-withdrawing group, which profoundly influences the reactivity of the aromatic system. It serves as a key site for synthetic modifications, primarily through reduction and by activating the ring for nucleophilic substitution.

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. wikipedia.org For 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane, this conversion can be achieved with high selectivity, yielding either the corresponding amine, 2-Methyl-2-(4-aminophenyl)-1,3-dioxolane, or the hydroxylamine (B1172632) derivative, 2-Methyl-2-(4-hydroxylaminophenyl)-1,3-dioxolane, depending on the choice of reducing agent and reaction conditions. wikipedia.orgresearchgate.net

The complete reduction to the amino group is a common industrial process and can be accomplished using various methods, including catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon. wikipedia.org Chemical reducing agents such as iron in acidic media, tin(II) chloride, and sodium hydrosulfite are also effective. wikipedia.org Research has shown that systems like Ru/TiO2 can catalyze the selective reduction of 4-nitroacetophenone to 4-aminoacetophenone with high efficiency, a reaction analogous to the reduction of the nitro group in the title compound. researchgate.net Similarly, catalyst systems involving silver nanoparticles have been shown to effectively reduce nitroarenes to their corresponding amines. mdpi.com

Partial reduction to the N-arylhydroxylamine is also possible under milder or more controlled conditions. wikipedia.orgrsc.org Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or in a CO2/H2O system are known to selectively produce hydroxylamines from nitroarenes. wikipedia.orgrsc.org This selectivity allows for the synthesis of valuable intermediates that can undergo further functionalization.

| Reagent/Catalyst System | Product | Reaction Type |

| H₂, Pd/C or Raney Ni | 2-Methyl-2-(4-aminophenyl)-1,3-dioxolane | Catalytic Hydrogenation |

| Fe, HCl/CH₃COOH | 2-Methyl-2-(4-aminophenyl)-1,3-dioxolane | Metal/Acid Reduction |

| SnCl₂, HCl | 2-Methyl-2-(4-aminophenyl)-1,3-dioxolane | Metal Salt Reduction |

| NaBH₄, Ag/TiO₂ | 2-Methyl-2-(4-aminophenyl)-1,3-dioxolane | Metal Hydride/Catalyst |

| Zn, NH₄Cl | 2-Methyl-2-(4-hydroxylaminophenyl)-1,3-dioxolane | Metal/Salt Reduction |

| Zn, CO₂/H₂O | 2-Methyl-2-(4-hydroxylaminophenyl)-1,3-dioxolane | Metal/Acid Reduction |

The 4-nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgchemistrysteps.com Although 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane does not possess a typical leaving group on the aromatic ring, the nitro group's presence makes the ring highly electron-deficient and thus susceptible to attack by strong nucleophiles, should a suitable leaving group (like a halide) be present at the ortho or para position. libretexts.orgyoutube.com

The SNAr mechanism proceeds via a two-step addition-elimination sequence. eijas.com A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is crucial for its stabilization. libretexts.orgyoutube.com This stabilization is most effective when the nitro group is positioned ortho or para to the site of attack. libretexts.org In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com While some studies suggest that prototypical SNAr reactions may proceed through a concerted mechanism, the formation of a stabilized "Meisenheimer transition state" remains a key feature. nih.gov

| Nucleophile (Nu⁻) | Hypothetical Substrate | Product |

| RO⁻ (Alkoxide) | 2-(2-Chloro-4-nitrophenyl)-2-methyl-1,3-dioxolane | 2-(2-Alkoxy-4-nitrophenyl)-2-methyl-1,3-dioxolane |

| R₂NH (Amine) | 2-(2-Chloro-4-nitrophenyl)-2-methyl-1,3-dioxolane | 2-(2-Dialkylamino-4-nitrophenyl)-2-methyl-1,3-dioxolane |

| RS⁻ (Thiolate) | 2-(2-Chloro-4-nitrophenyl)-2-methyl-1,3-dioxolane | 2-(2-Alkylthio-4-nitrophenyl)-2-methyl-1,3-dioxolane |

| N₃⁻ (Azide) | 2-(2-Chloro-4-nitrophenyl)-2-methyl-1,3-dioxolane | 2-(2-Azido-4-nitrophenyl)-2-methyl-1,3-dioxolane |

| Note: These are hypothetical examples to illustrate the activating role of the nitro group, as the parent compound lacks a leaving group. |

Reactions of the 1,3-Dioxolane (B20135) Ring System

The synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is achieved through the acid-catalyzed acetalization of 4'-nitroacetophenone (B150658) with ethylene (B1197577) glycol. chemicalbook.com This reaction is a reversible equilibrium process. libretexts.org

The mechanism for acetalization involves several key steps: libretexts.orgyoutube.com

Protonation of the Carbonyl: The carbonyl oxygen of 4'-nitroacetophenone is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An oxygen atom from ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to another base (like another molecule of ethylene glycol), forming a hemiacetal intermediate.

Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated, turning it into a good leaving group (water). The departure of water generates a resonance-stabilized oxocarbenium ion.

Second Nucleophilic Attack: The second hydroxyl group of the ethylene glycol molecule attacks the oxocarbenium ion in an intramolecular fashion.

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the stable 1,3-dioxolane ring and regenerate the acid catalyst.

To drive the equilibrium towards the acetal (B89532) product, water is typically removed from the reaction mixture, for example, by using a Dean-Stark apparatus. organic-chemistry.org The reverse reaction, deacetalization or hydrolysis, can be accomplished by treating the acetal with aqueous acid, which drives the equilibrium back to the ketone and diol. libretexts.org

The C-2 position of the 1,3-dioxolane ring, being bonded to two oxygen atoms, is susceptible to radical abstraction. The resulting C-2 radical is stabilized by the adjacent oxygen atoms. This reactivity can be harnessed for C-C bond formation.

Recent studies have shown that 2-methyl-1,3-dioxolane (B1212220) can undergo selective functionalization at the α-C–H bond of the oxygen atom. acs.org For instance, copper-catalyzed asymmetric radical carbocyanation of alkenes has been achieved using cyclic ethers like 2-methyl-1,3-dioxolane as the radical precursor. acs.org In such reactions, a radical initiator would abstract a hydrogen atom from the C-2 methyl group or potentially the C-2 position itself if it were a C-H bond, generating a radical that can then add to an acceptor molecule. While specific studies on 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane are limited, the principles of radical chemistry suggest that the C-2 methyl group is a potential site for radical-mediated transformations.

| Reaction Type | Radical Precursor | Radical Acceptor | Potential Product |

| Radical Addition | 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane | Alkene (R-CH=CH₂) | Adduct at the C-2 methyl group |

| Radical Cyanation | 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane | Vinylarene, TMSCN | Cyano-functionalized adduct |

The 1,3-dioxolane ring is generally stable under basic and neutral conditions but can be opened under specific acidic or reductive conditions. organic-chemistry.orgthieme-connect.de Cationic ring-opening polymerization of 1,3-dioxolane is a known process where a cationic initiator opens the ring, leading to the formation of a polyacetal chain. rsc.orgresearchgate.net While polymerization might not be the intended outcome for this specific molecule, similar cationic intermediates could be trapped by nucleophiles, leading to ring-opened products.

Reductive cleavage of 1,3-dioxane (B1201747) and 1,3-dioxolane rings can also be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) or a combination of a Lewis acid (e.g., AlCl₃) and a hydride source (e.g., LiAlH₄). researchgate.net These reactions typically proceed through an oxocarbenium ion intermediate formed by the coordination of the Lewis acid to one of the oxygen atoms, followed by hydride attack. The regioselectivity of the ring opening in unsymmetrical dioxolanes is influenced by steric and electronic factors, often leading to the formation of a mono-protected 1,2-diol. For 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane, such a reaction could potentially yield a 2-(4-nitrophenyl)propan-2-yloxy)ethanol derivative.

Furthermore, oxidation of cyclic acetals with reagents like m-chloroperoxybenzoic acid (MCPBA) can lead to ring opening to form hydroxy alkyl esters. organic-chemistry.org

Electrophilic Aromatic Substitution on the Substituted Phenyl Ring

The phenyl ring of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is substituted with two groups: a nitro group (-NO₂) at the para position (C4) and a 2-methyl-1,3-dioxolane group at C1. The outcome of electrophilic aromatic substitution (SEAr) on this ring is governed by the competing electronic effects of these two substituents. nih.govlkouniv.ac.in

The nitro group is a powerful electron-withdrawing group, primarily through a strong resonance effect (-R) and an inductive effect (-I). infinitylearn.com This significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles than benzene (B151609). lkouniv.ac.in Consequently, the nitro group is classified as a strong deactivating group. It directs incoming electrophiles to the meta position relative to itself (C3 and C5). lkouniv.ac.in

The directing effects of the two substituents are summarized in the table below.

| Substituent Group | Position on Ring | Electronic Effect | Directing Influence |

| Nitro (-NO₂) | C4 | Strongly Deactivating (-R, -I) | meta (to C2, C6) |

| 2-Methyl-1,3-dioxolane | C1 | Weakly Deactivating (-I) | ortho, para (to C2, C6, C4) |

In an electrophilic aromatic substitution reaction, the incoming electrophile (E⁺) will preferentially attack the positions most activated (or least deactivated). The nitro group strongly deactivates the entire ring and directs incoming electrophiles to positions C2 and C6 (which are meta to the nitro group). The dioxolane group weakly deactivates the ring and directs to positions C2 and C6 (ortho) and C4 (para). Since the C4 position is already occupied, substitution is directed to the C2 and C6 positions.

Given that both groups direct the electrophile to the same positions (C2 and C6), substitution is expected to occur at these locations. However, the powerful deactivating nature of the nitro group means that harsh reaction conditions would be required. Friedel-Crafts reactions, in particular, are generally unsuccessful on strongly deactivated rings like nitrobenzene (B124822) and are thus not expected to proceed on this substrate. lkouniv.ac.in

Photochemical Reaction Mechanisms and Photo-Degradation Studies

The presence of the nitrophenyl moiety makes 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane a candidate for interesting photochemical transformations. Nitroaromatic compounds are known for their unique excited-state dynamics. rsc.org

Upon absorption of UV light, nitroaromatic compounds are promoted to an excited singlet state. These molecules often exhibit very rapid and efficient intersystem crossing (ISC) to a triplet state, a process facilitated by the presence of the nitro group's oxygen non-bonding orbitals. rsc.orgresearchgate.net This triplet state is the precursor for much of the observed photochemistry.

A characteristic photochemical reaction of nitroaromatics is the transformation of the nitro group itself. This can involve a nitro-nitrite rearrangement, followed by cleavage to release nitric oxide (NO) and form an aryloxy radical. rsc.orgresearchgate.net For 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane, this would lead to the formation of a phenoxyl radical intermediate.

Another potential transformation is the photoreduction of the nitro group to a nitroso, hydroxylamino, or amino group, depending on the reaction medium and the presence of hydrogen donors.

Photolysis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane can be expected to proceed via several cleavage pathways, primarily involving the weakest bonds and the photo-excited nitrophenyl chromophore.

C-N Bond Cleavage: A primary photochemical process for many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond. This pathway generates a phenyl radical and a nitrogen dioxide (•NO₂) radical. researchgate.net

Dioxolane Ring Cleavage: The acetal linkage of the dioxolane ring can also be susceptible to photolytic cleavage. This could be initiated by the excited nitrophenyl group acting as an intramolecular photosensitizer. The cleavage could proceed through various radical mechanisms, potentially leading to the formation of 4-acetylnitrobenzene (the deprotected ketone) and ethylene oxide or related fragments.

Benzylic C-C Bond Cleavage: The bond between the phenyl ring and the dioxolane ring's C2 carbon is a benzylic position. Photolytic cleavage at this position would generate a 4-nitrophenyl radical and a 2-methyl-1,3-dioxolanyl radical.

A summary of potential major photoproducts resulting from these cleavage pathways is presented below.

| Cleavage Pathway | Initial Radical Intermediates | Potential Final Products |

| C-N Bond Fission | 4-(2-methyl-1,3-dioxolan-2-yl)phenyl radical + •NO₂ | 2-Methyl-2-phenyl-1,3-dioxolane |

| Nitro-Nitrite Rearrangement | 4-(2-methyl-1,3-dioxolan-2-yl)phenoxyl radical + •NO | 4-(2-methyl-1,3-dioxolan-2-yl)phenol |

| Dioxolane Ring Opening | Various radical intermediates | 4-Nitroacetophenone |

Stereochemical Outcomes and Diastereoselectivity in Reactions

The starting compound, 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane, is an achiral molecule. However, the C2 carbon of the dioxolane ring, which is bonded to the phenyl ring, a methyl group, and two oxygen atoms, is a prochiral center. This means that it can become a stereocenter if a reaction introduces facial selectivity.

Reactions involving this compound could lead to stereoisomeric products under several hypothetical scenarios:

Asymmetric Modification of the Dioxolane Ring: If a reaction were to asymmetrically open or substitute the dioxolane ring, the C2 carbon would become a chiral center, leading to the formation of enantiomers. For example, an enantioselective hydrolysis or alcoholysis of one of the C-O bonds in the ring would generate a chiral product.

Electrophilic Substitution Leading to Atropisomerism: Electrophilic substitution at one of the ortho positions (C2 or C6) of the phenyl ring would introduce a new substituent. If this new substituent is sufficiently bulky, rotation around the C1-C(phenyl) bond could be restricted. This would lead to the existence of atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. The product would be a racemic mixture of these atropisomers unless a chiral catalyst or reagent was used.

The potential for diastereoselectivity would arise if the molecule already contained a chiral center. For instance, if the dioxolane ring were synthesized from a chiral diol (e.g., (R)- or (S)-1,2-propanediol) instead of ethylene glycol, the C2 carbon would be a diastereotopic center. In such a case, any reaction at the prochiral C2 carbon or at the ortho-positions of the phenyl ring would be expected to proceed with some degree of diastereoselectivity, favoring the formation of one diastereomer over the other due to steric or electronic influence from the existing chiral center.

The table below illustrates the stereochemical possibilities for a hypothetical reaction where a bulky group 'X' is added to an ortho-position, leading to atropisomerism.

| Reaction Type | Product Structure | Stereochemical Outcome |

| Ortho-Substitution (with bulky 'X') | 2-Methyl-2-(2-X-4-nitrophenyl)-1,3-dioxolane | Formation of a racemic mixture of (aR) and (aS) atropisomers. |

| Asymmetric Ring Opening | (R/S)-2-hydroxyethyl 1-(4-nitrophenyl)ethyl ether | Formation of a racemic mixture of (R) and (S) enantiomers. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton and carbon-13 spectra, the precise structure of the compound can be pieced together.

The ¹H NMR spectrum of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is predicted to exhibit distinct signals corresponding to the three types of protons present: those on the aromatic ring, the dioxolane ring, and the methyl group. The 4-nitrophenyl group, due to its para-substitution pattern, will display a characteristic AA'BB' system, resulting in two doublets in the aromatic region of the spectrum. The strong electron-withdrawing nature of the nitro group deshields these aromatic protons, shifting their signals downfield. The four protons of the ethylene (B1197577) glycol fragment in the dioxolane ring are expected to be chemically equivalent, likely producing a multiplet or a singlet. The methyl group, being attached to a quaternary carbon, will appear as a sharp singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.25 | Doublet | 2H | Ar-H (ortho to NO₂) |

| ~ 7.65 | Doublet | 2H | Ar-H (meta to NO₂) |

| ~ 4.10 | Multiplet | 4H | -OCH₂CH₂O- |

| ~ 1.70 | Singlet | 3H | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane, six distinct carbon signals are anticipated. The quaternary carbon of the dioxolane ring (C2) is expected at a characteristic downfield shift. The two equivalent methylene (B1212753) carbons of the dioxolane ring will produce a single signal. The methyl carbon will appear as a signal in the upfield region. In the aromatic region, four signals are expected: two for the protonated aromatic carbons and two for the quaternary aromatic carbons (one attached to the dioxolane ring and one attached to the nitro group).

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | Ar-C (para to dioxolane, attached to NO₂) |

| ~ 147 | Ar-C (ipso, attached to dioxolane) |

| ~ 127 | Ar-C (ortho to NO₂) |

| ~ 124 | Ar-C (meta to NO₂) |

| ~ 108 | O-C-O (C2 of dioxolane) |

| ~ 65 | -OCH₂CH₂O- |

| ~ 25 | -CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is dominated by the characteristic absorptions of the nitro group, the ether linkages of the dioxolane ring, and the aromatic system. The most prominent features are the strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group. orgchemboulder.com Aromatic compounds typically show C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. pressbooks.pub The dioxolane ring is characterized by strong C-O stretching vibrations. esisresearch.org

Table 3: Characteristic IR Absorption Bands for 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3110-3080 | Medium-Weak | Aromatic C-H Stretch |

| ~ 2990-2880 | Medium-Weak | Aliphatic C-H Stretch |

| ~ 1600, 1475 | Medium-Weak | Aromatic C=C Stretch |

| ~ 1530-1515 | Strong | Asymmetric NO₂ Stretch |

| ~ 1350-1340 | Strong | Symmetric NO₂ Stretch |

| ~ 1200-1050 | Strong | C-O (Ether) Stretch |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous confirmation of its molecular formula. For 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane, the molecular formula is C₁₀H₁₁NO₄. The calculated exact mass (monoisotopic mass) for this formula is 209.06881 Da. An experimental HRMS measurement would be expected to yield a mass value that matches this calculated value to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition and ruling out other potential formulas.

X-ray Crystallography for Solid-State Structural Determination (of related derivatives)

Vibrational Spectroscopy (FT-IR, FT-Raman) and Conformational Studies

A deeper understanding of the molecule's three-dimensional structure and vibrational modes can be achieved by combining experimental vibrational spectroscopy (FT-IR and FT-Raman) with theoretical quantum chemical calculations, often using Density Functional Theory (DFT). nih.gov This approach allows for a detailed assignment of the observed vibrational bands to specific atomic motions within the molecule. nih.gov

For 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane, computational methods would be used to model the molecular geometry and calculate the theoretical vibrational frequencies. esisresearch.org By comparing the calculated spectrum with the experimental FT-IR and FT-Raman spectra, a reliable assignment of nearly all vibrational modes, including stretching, bending, and torsional motions, can be made. researchgate.net Furthermore, these computational studies can be used to investigate the molecule's conformational landscape, identifying the most stable geometric arrangement (conformer) and the energy barriers for rotation around single bonds, such as the bond connecting the phenyl ring to the dioxolane moiety. This combined experimental and theoretical approach provides a comprehensive picture of the molecule's dynamic behavior and structural properties. nih.gov

Theoretical and Computational Chemistry Investigations

Intermolecular Interactions and Solvation Effects

The physical and chemical properties of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane in condensed phases are dictated by the nature and strength of its intermolecular interactions and its response to a solvent environment.

Intermolecular Interactions: The structure of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane features several key functional groups that determine its interaction profile: a polar nitro group, an aromatic phenyl ring, and a dioxolane ring with two ether-like oxygen atoms. Computational methods such as Density Functional Theory (DFT) are essential for characterizing the non-covalent interactions that arise from these features.

Key potential interactions include:

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the nitro group and the dioxolane ring can act as hydrogen bond acceptors, interacting with protic solvents or other donor molecules. Weak C-H···O hydrogen bonds may also form, contributing to the stability of the crystal lattice.

π-π Stacking: The electron-deficient 4-nitrophenyl ring can participate in π-π stacking interactions with other aromatic systems. The geometry and energetic favorability of these interactions are influenced by the strong electron-withdrawing nature of the nitro group.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the highly polar nitro group and the ether linkages in the dioxolane ring. These permanent dipoles lead to electrostatic interactions that influence molecular packing and orientation.

Solvation Effects: The behavior of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane can change significantly in solution due to interactions with solvent molecules. Computational models are crucial for understanding these solvation effects. These models are generally categorized as implicit or explicit.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. These models are computationally efficient for estimating the energetic effects of the solvent on the solute's conformation and electronic properties.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. This allows for the specific hydrogen bonding or other direct interactions between the solute and solvent to be modeled accurately.

Changes in solvent polarity can influence the conformational equilibrium of the dioxolane ring and the orientation of the nitrophenyl group. Furthermore, solvation can affect the molecule's electronic structure, leading to shifts in its absorption spectrum (solvatochromism). Time-dependent DFT (TD-DFT) calculations, combined with solvation models, can predict these spectral shifts, correlating the stabilization of the ground and excited states with the polarity of the solvent.

Quantitative Structure-Reactivity Relationship (QSRR) Development

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical formalisms that aim to predict the reactivity of a chemical compound based on its molecular structure. mdpi.com For 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane, a QSRR model could be developed to predict its behavior in a specific chemical transformation, such as hydrolysis of the dioxolane ring or reduction of the nitro group. nih.govnih.gov

The development of a QSRR model follows a systematic workflow:

Data Set Assembly: A series of structurally related compounds, including derivatives of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane with different substituents on the phenyl ring, would be synthesized. Their reactivity for a specific reaction (e.g., rate constant, equilibrium constant) would be experimentally measured under uniform conditions.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the calculated descriptors (independent variables) with the experimental reactivity (dependent variable).

Validation: The predictive power of the model is rigorously tested using internal validation techniques (e.g., cross-validation) and, ideally, external validation with a set of compounds not used in the model's creation. mdpi.com

The selection of appropriate molecular descriptors is critical for building a robust QSRR model. For a series of compounds based on 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane, these descriptors would likely fall into several categories, as detailed in the table below.

Table 1: Potential Molecular Descriptors for QSRR Analysis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane Derivatives

| Descriptor Category | Examples | Information Encoded |

| Constitutional | Molecular Weight, Atom Counts, Ring Counts | Basic molecular composition and size. |

| Topological | Connectivity Indices (e.g., Kier & Hall indices), Wiener Index | Molecular branching and shape based on the 2D graph representation of the molecule. |

| Quantum-Chemical | Energy of HOMO (Highest Occupied Molecular Orbital), Energy of LUMO (Lowest Unoccupied Molecular Orbital), HOMO-LUMO Gap, Mulliken Atomic Charges, Dipole Moment | Electronic properties, susceptibility to nucleophilic/electrophilic attack, and overall polarity. nih.govresearchgate.net |

| Thermodynamic | Heat of Formation, Solvation Energy, LogP (Octanol-Water Partition Coefficient) | Molecular stability, hydrophobicity, and interaction with solvent phases. nih.gov |

A hypothetical QSRR equation for predicting a reactivity parameter (log k) might take the form:

log k = c₀ + c₁ (E LUMO) + c₂ (Mulliken Charge on N) + c₃ (LogP)

In this equation, the coefficients (c₁, c₂, c₃) are determined by the regression analysis and indicate the relative importance of each descriptor to the compound's reactivity. Such a model provides valuable mechanistic insights and can be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding future research efforts.

Applications As a Versatile Synthetic Intermediate and Building Block

Precursor for Complex Organic Molecules

The strategic placement of a masked carbonyl group and an electron-withdrawing nitro group makes 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane an excellent starting material for the synthesis of more intricate molecular architectures.

A primary application of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is as a stable precursor to 4'-nitroacetophenone (B150658). The dioxolane group effectively masks the reactive ketone, which can be regenerated through acidic hydrolysis. The liberated 4'-nitroacetophenone can then serve as a key building block for a variety of heterocyclic compounds. For instance, it can undergo condensation reactions with various binucleophiles to form five- and six-membered rings.

Common synthetic routes involve the reaction of the deprotected ketone with reagents such as hydrazine, hydroxylamine (B1172632), or urea (B33335) to yield pyrazolines, isoxazoles, and pyrimidine (B1678525) derivatives, respectively. researchgate.netbiust.ac.bw These reactions are foundational in heterocyclic chemistry and provide access to scaffolds of significant interest in medicinal and materials science. researchgate.net

Table 1: Synthesis of Heterocyclic Scaffolds from 4'-Nitroacetophenone

| Reagent | Resulting Heterocyclic Scaffold | General Reaction Type |

|---|---|---|

| Hydrazine Hydrate | Pyrazoline derivative | Cyclocondensation |

| Hydroxylamine | Isoxazole derivative | Cyclocondensation |

| Urea | Pyrimidine-2-ol derivative | Cyclocondensation |

| Thiourea | Pyrimidine-2-thiol derivative | Cyclocondensation |

The 4-nitrophenyl moiety of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is a crucial component for constructing larger, functional macrocycles like porphyrins. While the direct synthesis often employs 4-nitrobenzaldehyde, the underlying principle involves the condensation of a pyrrole (B145914) with an aldehyde or ketone bearing the desired substituent. uakron.edunih.govacs.org The dioxolane-protected ketone provides a stable source for the 4-nitrophenyl group, which can be incorporated into the porphyrin macrocycle, typically at the meso positions. 20.210.105

The resulting nitro-substituted porphyrins are highly valuable intermediates. 20.210.105scielo.br The nitro groups are readily reduced to amino groups using standard conditions, such as SnCl₂/HCl. 20.210.105 These amino groups serve as versatile handles for further functionalization, allowing for the attachment of other molecules to tailor the porphyrin's properties for applications in materials science or as photosensitizers. 20.210.105

Table 2: Synthetic Pathway to Functionalized Porphyrins

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Deprotection | Acid-catalyzed hydrolysis of the dioxolane to reveal the ketone. | H₃O⁺ | 4'-Nitroacetophenone |

| 2. Condensation | Reaction of the ketone with pyrrole to form the porphyrinogen, followed by oxidation. | Pyrrole, Acid catalyst, Oxidant (e.g., air) | meso-Tetrakis(4-nitrophenyl)porphyrin derivative |

| 3. Reduction | Conversion of the nitro groups on the porphyrin ring to amino groups. | SnCl₂ / HCl | meso-Tetrakis(4-aminophenyl)porphyrin derivative |

| 4. Functionalization | Derivatization of the amino groups to attach desired functionalities. | Varies (e.g., acyl chlorides, aldehydes) | Functionalized Porphyrin |

Derivatization for Novel Chemical Entities

The chemical structure of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane offers two primary sites for modification: the aromatic nitro group and the masked carbonyl function. By keeping the carbonyl group protected as a stable dioxolane, selective reactions can be performed on the nitro group.

The most significant derivatization is the reduction of the nitro group to an amine (–NH₂), transforming the molecule into 2-(4-aminophenyl)-2-methyl-1,3-dioxolane. This aniline (B41778) derivative is a versatile platform for creating a host of new chemical entities. The amino group can undergo a wide array of chemical reactions, including acylation, alkylation, and diazotization, which allows for the introduction of diverse functional groups and the extension of the molecular framework. research-solution.comresearchgate.netgcms.cz This strategy is fundamental for building libraries of novel compounds for various chemical and pharmaceutical research applications. nih.gov

Table 3: Potential Derivatization Reactions of 2-(4-aminophenyl)-2-methyl-1,3-dioxolane

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| Acylation | Acetyl Chloride | Acetamide (–NHCOCH₃) |

| Sulfonylation | Toluenesulfonyl Chloride | Sulfonamide (–NHSO₂Ar) |

| Alkylation | Methyl Iodide | Methylamino (–NHCH₃) or Dimethylamino (–N(CH₃)₂) |

| Diazotization | NaNO₂ / HCl, followed by a coupling agent | Azo compounds, or conversion to –OH, –Cl, –Br, –I, –CN |

Role in Protective Group Chemistry for Carbonyl Compounds

The 1,3-dioxolane (B20135) moiety is a classic and widely utilized protecting group for carbonyl compounds (both aldehydes and ketones). wikipedia.orgutsouthwestern.edu In the case of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane, it serves to mask the ketone functionality of 4'-nitroacetophenone.

This protection is typically achieved by an acid-catalyzed reaction of the ketone with ethylene (B1197577) glycol, with simultaneous removal of water to drive the reaction to completion. organic-chemistry.org The resulting dioxolane is stable to a wide range of reaction conditions, particularly those involving bases, nucleophiles, and reducing agents. organic-chemistry.orgresearchgate.net This stability allows for chemical modifications to be made to other parts of the molecule—such as the reduction of the nitro group—without affecting the carbonyl.

Deprotection, or the removal of the dioxolane group to regenerate the original ketone, is accomplished through acid-catalyzed hydrolysis. wikipedia.orgorganic-chemistry.org The ease and efficiency of both the protection and deprotection steps make the 1,3-dioxolane an essential tool in multistep organic synthesis. nih.gov

Table 4: 1,3-Dioxolane as a Carbonyl Protecting Group

| Process | Typical Conditions | Stability |

|---|---|---|

| Protection | Carbonyl compound, ethylene glycol, acid catalyst (e.g., TsOH), reflux in a solvent like toluene (B28343) with water removal (Dean-Stark). organic-chemistry.org | Stable to: Bases (e.g., LDA, NaOH), Nucleophiles (e.g., Grignard reagents, enolates), Hydride reducing agents (e.g., LiAlH₄, NaBH₄). |

| Deprotection | Aqueous acid (e.g., HCl, H₂SO₄), often in a co-solvent like acetone (B3395972) or THF. organic-chemistry.org | Labile to: Strong acids, some strong oxidizing agents, and strong Lewis acids. |

Catalysis and Reaction Engineering in the Context of Dioxolane Chemistry

Investigation of Catalytic Activity for Specific Transformations

Currently, there is a notable absence of published research investigating the intrinsic catalytic activity of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane for specific chemical transformations. While the dioxolane functional group is generally considered a stable protecting group, its potential to act as a catalyst or a ligand in catalytic systems has not been explored in the scientific literature for this specific molecule. The electron-withdrawing nature of the 4-nitrophenyl group might influence the electron density on the oxygen atoms of the dioxolane ring, but any resulting catalytic properties remain to be investigated.

However, the functional groups present in 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane, namely the nitro group, are known to undergo various catalytic transformations. For instance, the catalytic hydrogenation of the nitro group to an amine is a common and well-documented reaction. This transformation is often carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. The resulting amino compound, 2-Methyl-2-(4-aminophenyl)-1,3-dioxolane, would be a valuable intermediate for further chemical synthesis.

Design and Development of Novel Catalysts for Dioxolane Synthesis and Reactions

The synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is typically catalyzed by homogeneous Brønsted acids such as p-toluenesulfonic acid (p-TSA). While effective on a laboratory scale, the use of homogeneous catalysts presents challenges in terms of catalyst separation, reuse, and potential for product contamination.

To address these limitations, research has focused on the development of heterogeneous solid acid catalysts for acetalization reactions. These catalysts offer advantages such as ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. Examples of solid acid catalysts that have been successfully employed for the synthesis of other dioxolanes and could be applicable to the synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane include:

Ion-exchange resins: Macroreticular sulfonic acid resins like Amberlyst-15 are widely used as heterogeneous catalysts for various organic transformations, including acetalizations. arkat-usa.org Their high acidity and thermal stability make them suitable for this type of reaction.

Zeolites: These are crystalline aluminosilicates with well-defined pore structures and tunable acidity. Zeolites such as H-beta and H-ZSM-5 have shown catalytic activity in the formation of acetals and ketals. mdpi.commdpi.com The shape selectivity of zeolites could also influence the product distribution in reactions involving multifunctional substrates.

Sulfated zirconia and other metal oxides: These materials exhibit strong acidity and have been used as catalysts in a variety of acid-catalyzed reactions.

The design of novel catalysts for the synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane would likely focus on creating solid acids with optimal acid strength, pore size, and surface properties to maximize the reaction rate and yield while minimizing side reactions.

Engineering Reaction Conditions for Enhanced Efficiency and Sustainability

The efficiency and sustainability of the synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane can be significantly improved by carefully engineering the reaction conditions. The key parameters that influence the outcome of the acid-catalyzed acetalization of 4-nitroacetophenone with ethylene (B1197577) glycol include:

Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of the product.

Solvent: The choice of solvent can affect the solubility of the reactants and the position of the equilibrium. Solvents that allow for the azeotropic removal of water, such as toluene (B28343) or benzene (B151609), are often used to drive the reaction to completion.

Reactant Stoichiometry: Using an excess of one of the reactants, typically ethylene glycol, can shift the equilibrium towards the formation of the dioxolane.

Water Removal: The acetalization reaction is a reversible process that produces water as a byproduct. Continuous removal of water from the reaction mixture is crucial for achieving high yields of the desired product. This is often accomplished using a Dean-Stark apparatus.

A hypothetical study on the optimization of reaction conditions for the synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane using p-toluenesulfonic acid as a catalyst might yield data similar to that presented in the following interactive table:

| Entry | Molar Ratio (Ketone:Glycol) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1.2 | 1 | 80 | 6 | 75 |

| 2 | 1:1.5 | 1 | 80 | 6 | 85 |

| 3 | 1:2.0 | 1 | 80 | 6 | 92 |

| 4 | 1:2.0 | 0.5 | 80 | 6 | 88 |

| 5 | 1:2.0 | 1 | 100 | 4 | 95 |

| 6 | 1:2.0 | 1 | 110 (Toluene) | 3 | 98 |

This table is illustrative and based on general principles of acetalization reactions.

Influence of Catalyst Properties on Reaction Selectivity and Rate

The properties of the acid catalyst play a critical role in determining the selectivity and rate of the synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane. Key catalyst properties and their potential influence include:

Acid Strength: The rate of the acetalization reaction is generally proportional to the strength of the acid catalyst. Stronger acids can more effectively protonate the carbonyl oxygen of 4-nitroacetophenone, activating it for nucleophilic attack by ethylene glycol. However, very strong acids can also promote side reactions, such as polymerization of ethylene glycol or degradation of the product.

Catalyst Type (Brønsted vs. Lewis): Both Brønsted acids (e.g., p-TSA, sulfuric acid) and Lewis acids (e.g., zinc chloride, scandium triflate) can catalyze acetalization. rsc.org Brønsted acids directly protonate the carbonyl, while Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity. The choice between a Brønsted and a Lewis acid can influence the reaction rate and selectivity, depending on the specific substrate and reaction conditions.

For Heterogeneous Catalysts:

Pore Size and Surface Area: The accessibility of the active sites within a porous catalyst is crucial. The pore size must be large enough to allow the reactants (4-nitroacetophenone and ethylene glycol) to diffuse to the active sites and the product to diffuse out. A high surface area generally leads to a higher number of accessible active sites and thus a higher reaction rate.

Surface Hydrophobicity/Hydrophilicity: The surface properties of a solid catalyst can influence the adsorption of reactants and the desorption of products, including water. A more hydrophobic catalyst surface might be beneficial in repelling the water produced during the reaction, thereby shifting the equilibrium towards the product.

The following interactive table illustrates a hypothetical comparison of different acid catalysts for the synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane, highlighting the potential influence of catalyst properties on the reaction outcome.

| Catalyst | Catalyst Type | Acidity (mmol H+/g) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| p-TSA | Homogeneous Brønsted | - | 4 | 98 | 95 |

| Amberlyst-15 | Heterogeneous Brønsted | 4.7 | 8 | 95 | 92 |

| H-Beta Zeolite | Heterogeneous Brønsted | 0.6 | 12 | 85 | 90 |

| Sulfated Zirconia | Heterogeneous Brønsted/Lewis | 0.8 | 10 | 90 | 88 |

| Scandium Triflate | Homogeneous Lewis | - | 6 | 92 | 93 |

This table is illustrative and based on general trends observed in acid-catalyzed acetalization reactions.

Future Research Trajectories and Advanced Methodologies

Exploration of Unconventional Synthetic Routes

The conventional synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane typically involves the acid-catalyzed ketalization of 4-nitroacetophenone with ethylene (B1197577) glycol. wikipedia.org Future research is poised to explore more novel and efficient synthetic pathways that offer advantages in terms of yield, selectivity, and environmental impact.

Photochemical Methods: A promising avenue is the use of photochemical methods for acetalization. organic-chemistry.org Research has demonstrated that a broad range of aldehydes can be protected under neutral conditions using visible light and a photocatalyst like Eosin Y. organic-chemistry.org Adapting this method for ketones, specifically for 4-nitroacetophenone, could provide a milder and more selective alternative to traditional acid catalysis, potentially reducing acid-sensitive side reactions.

Chemoenzymatic Cascades: The integration of biocatalysis offers another innovative route. A two-step enzyme cascade has been shown to produce chiral diols from aliphatic aldehydes, which are then converted to dioxolanes using a chemocatalyst. rwth-aachen.de A similar strategy could be envisioned where a biocatalyst is used to activate the carbonyl group of 4-nitroacetophenone or to facilitate the ring-closure with ethylene glycol under mild, physiological conditions, enhancing stereoselectivity if chiral diols are employed.

Novel Catalytic Systems: Research into new catalysts continues to yield more efficient and selective options. For instance, cobaloxime-based systems have been shown to be highly efficient for acetalization and ketalization under solvent-free conditions. mdpi.com Similarly, zirconium tetrachloride has been identified as a highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org The application of these and other novel metal-based or organocatalytic systems to the synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane could lead to significant process improvements.

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Potential Catalyst/Conditions | Key Advantages |

| Conventional Ketalization | Brønsted or Lewis acids (e.g., TsOH, ZrCl₄) | Well-established, readily available catalysts. organic-chemistry.org |

| Photochemical Synthesis | Visible light, Eosin Y | Neutral conditions, high selectivity for aldehydes (ketone reactivity to be explored). organic-chemistry.org |

| Chemoenzymatic Cascade | Enzymes (e.g., lyases, oxidoreductases) + Chemocatalyst | High stereoselectivity, mild reaction conditions, potential use of renewable feedstocks. rwth-aachen.de |

| Cobaloxime Catalysis | CoCl₂/Dimethylglyoxime | Solvent-free, mild conditions, high efficiency. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing synthetic chemistry by enabling the prediction of reaction outcomes and the design of novel synthetic routes. jetir.org These tools are particularly valuable for complex or uncommon structures like substituted heterocycles. ox.ac.ukacs.org

Transfer Learning: To overcome data limitations, transfer learning has emerged as a powerful technique. acs.orgchemrxiv.org A model is first trained on a large, general dataset of chemical reactions and then fine-tuned on a smaller, more specific dataset, such as one containing only heterocycle-forming reactions. acs.org This approach has been shown to improve the accuracy of retrosynthesis predictions for heterocyclic compounds, achieving a top-1 accuracy of 36.5% in one study. ox.ac.ukchemrxiv.org

| AI/ML Application | Function | Potential Impact on Synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane |

| Retrosynthesis Planning | Proposes synthetic disconnections and pathways. | Discovery of novel, more efficient synthetic routes beyond conventional methods. |

| Forward Prediction | Predicts the product(s) of given reactants and conditions. nih.gov | Validation of proposed routes and identification of potential side products. |

| Reaction Optimization | Suggests optimal conditions (temperature, solvent, catalyst) for maximum yield. chemcopilot.com | Reduced experimental effort and faster process development. |

| Data-Driven Discovery | Identifies patterns in reaction data to suggest new chemistry. jetir.org | Uncovering unconventional reaction types applicable to dioxolane synthesis. |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the mechanism and kinetics of a chemical reaction is crucial for its optimization. Advanced spectroscopic techniques that allow for in situ or operando monitoring—observing the reaction as it happens under actual process conditions—provide invaluable insights. wikipedia.org

Operando spectroscopy couples the spectroscopic characterization of the reaction mixture with simultaneous measurement of catalytic activity. wikipedia.orghidenanalytical.com This methodology aims to establish clear structure-reactivity relationships. wikipedia.orghideninc.com For the synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane, several techniques could be employed:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the changes in chemical bonds during the reaction. For instance, in situ IR spectroscopy could track the disappearance of the carbonyl (C=O) stretch of 4-nitroacetophenone and the appearance of the C-O-C stretches of the dioxolane ring, providing real-time kinetic data. frontiersin.org

UV-Vis Spectroscopy: The nitrophenyl group provides a strong chromophore, making UV-Vis spectroscopy a viable tool for monitoring the concentration of the starting material and product, assuming they have distinct absorption spectra.

Mass Spectrometry (MS): Coupling a mass spectrometer to the reactor allows for the continuous analysis of the reaction mixture's composition, identifying reactants, products, and any intermediates or byproducts. hidenanalytical.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about the species present in the reaction vessel over time, offering a comprehensive picture of the reaction progress and mechanism.

These techniques would enable researchers to study the catalytic cycle in detail, identify rate-limiting steps, and understand the influence of various parameters on the reaction outcome, leading to a more rationally designed and optimized synthesis.

Microfluidic and Continuous Flow Reactor Applications in Synthesis

The shift from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and control. ucl.ac.ukzenodo.org Microfluidic and continuous flow reactors are characterized by high surface-area-to-volume ratios, leading to enhanced heat and mass transfer. researchgate.net

Process Intensification: For the synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane, a continuous flow setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org This can lead to higher yields, improved selectivity, and shorter reaction times compared to batch synthesis. researchgate.netacs.org The ability to operate at elevated temperatures and pressures safely can significantly accelerate reaction rates. arxiv.org

Multi-Step Synthesis: Flow chemistry is particularly well-suited for multi-step syntheses, where the output of one reactor is fed directly into the next. zenodo.org This avoids the need for isolating and purifying intermediates, streamlining the entire process. For example, a precursor to 4-nitroacetophenone could be synthesized in a first reactor and the resulting stream immediately mixed with ethylene glycol and a catalyst in a second reactor to form the final dioxolane product. zenodo.org

Safety and Scalability: Handling potentially hazardous reagents or exothermic reactions is safer in continuous flow systems due to the small reaction volumes at any given time. researchgate.net Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. rsc.org

| Feature | Batch Reactor | Continuous Flow Reactor |

| Heat & Mass Transfer | Often limited, can lead to hotspots and poor mixing. | Excellent, due to high surface-area-to-volume ratio. researchgate.net |

| Control over Parameters | Less precise control over temperature, residence time. | Precise, independent control over reaction parameters. rsc.org |

| Safety | Higher risk with exothermic reactions or hazardous materials. | Inherently safer due to small reactor volumes. ucl.ac.uk |

| Scalability | Requires re-optimization and larger, more complex equipment. | Achieved by longer run times or parallelization ("numbering up"). rsc.org |

| Multi-step Synthesis | Requires isolation and purification of intermediates. | Intermediates can be directly channeled to the next reaction step. zenodo.org |

Fundamental Studies on Dioxolane Stability and Degradation Mechanisms

While dioxolanes are widely used as protecting groups, indicating a degree of stability, their formation is a reversible equilibrium. wikipedia.org A fundamental understanding of the stability and degradation pathways of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is crucial for its application and storage.

The primary degradation pathway for acetals and ketals is acid-catalyzed hydrolysis, which reverts the compound to its constituent carbonyl compound and diol. wikipedia.orgnih.gov The mechanism involves protonation of one of the dioxolane oxygens, followed by ring opening to form a resonance-stabilized carbocation, which is then attacked by water. wikipedia.org

Future research should focus on quantifying the stability of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane under a range of conditions:

pH Stability: Determining the rate of hydrolysis across a wide pH range would define the conditions under which the compound is stable. The presence of the electron-withdrawing nitro group on the phenyl ring may influence the stability of the carbocation intermediate and thus the rate of hydrolysis.

Thermal and Photochemical Stability: Investigating the compound's stability at elevated temperatures and upon exposure to UV or visible light is necessary to understand potential degradation during processing or storage.

Solvent Effects: The nature of the solvent can influence the equilibrium between the dioxolane and its precursors. Studies in various protic and aprotic solvents would provide a more complete stability profile.

Insights from these fundamental studies could be applied to other aromatic dioxolanes and aid in the design of more stable related compounds for various applications. rsc.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-methyl-2-(4-nitrophenyl)-1,3-dioxolane, and how can intermediates be characterized?

- Methodology : The synthesis typically involves the acid-catalyzed condensation of 4-nitroacetophenone with ethylene glycol. Key steps include controlling reaction temperature (60–80°C) and using azeotropic distillation to remove water, improving yield. Intermediate characterization requires spectral analysis:

- NMR : Confirm the absence of ketone carbonyl peaks (C=O ~200 ppm in NMR) and presence of dioxolane protons (δ 4.0–4.5 ppm in NMR).

- FT-IR : Loss of ketone C=O stretch (~1700 cm) and emergence of dioxolane C-O-C stretches (~1100–1250 cm) .

Q. How can the solubility and stability of this compound influence experimental design in organic reactions?

- Methodology : Solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water necessitate solvent optimization for reactions. Stability studies under varying pH and temperature (e.g., TGA/DSC) are critical for determining storage conditions. For instance, decomposition above 200°C suggests thermal stability in most synthetic conditions .

- Practical Tip : Pre-dry solvents to avoid hydrolysis of the dioxolane ring during reactions .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 2-methyl-2-(4-nitrophenyl)-1,3-dioxolane to maximize yield and purity?

- Methodology : Apply a 2 factorial design to evaluate factors like catalyst concentration (e.g., p-toluenesulfonic acid), reaction time, and temperature. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Catalyst (mol%) | 1% | 5% |

| Time (h) | 4 | 8 |

| Temp (°C) | 60 | 80 |

| Analyze interactions using ANOVA to identify significant variables. Response surface methodology (RSM) can further refine optimal conditions . |

- Case Study : A similar approach reduced the synthesis steps for 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane by 30% while maintaining >90% purity .

Q. What strategies resolve contradictions in kinetic data for the acid-catalyzed hydrolysis of this compound?